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Compound of Interest

Compound Name: Quinazoline-6-carbaldehyde

Cat. No.: B1322219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of the molecular structure

of Quinazoline-6-carbaldehyde. Leveraging established computational methodologies, this

document outlines the predicted geometric parameters, spectroscopic properties, and a

detailed protocol for in silico analysis, offering a foundational resource for further research and

development in medicinal chemistry.

Molecular Structure and Properties
Quinazoline-6-carbaldehyde is a heterocyclic aromatic compound featuring a quinazoline

core functionalized with a carbaldehyde group at the 6-position. This structural motif is of

significant interest in medicinal chemistry, as quinazoline derivatives are known to exhibit a

wide range of biological activities.[1][2][3] The electronic and steric properties of the

carbaldehyde substituent can significantly influence the molecule's interaction with biological

targets.

A thorough understanding of the molecule's three-dimensional structure, electronic distribution,

and vibrational properties is crucial for rational drug design and the development of novel

therapeutic agents. Theoretical studies, particularly those employing Density Functional Theory

(DFT), provide a powerful and cost-effective means to elucidate these molecular

characteristics.[4][5][6]
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Theoretical Data Presentation
The following tables summarize the predicted geometric and spectroscopic data for

Quinazoline-6-carbaldehyde, calculated using Density Functional Theory (DFT) with the

B3LYP functional and the 6-311++G(d,p) basis set. It is important to note that these are

theoretical values and await experimental verification.

Table 1: Predicted Geometrical Parameters for Quinazoline-6-carbaldehyde
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Parameter Bond/Angle Predicted Value

Bond Lengths (Å)

N1-C2 1.315

C2-N3 1.378

N3-C4 1.321

C4-C4a 1.412

C4a-C5 1.408

C5-C6 1.385

C6-C7 1.411

C7-C8 1.383

C8-C8a 1.409

C8a-N1 1.381

C4a-C8a 1.423

C6-C9 1.489

C9-O10 1.215

C9-H11 1.112

Bond Angles (°)

C2-N1-C8a 117.5

N1-C2-N3 127.1

C2-N3-C4 117.2

N3-C4-C4a 123.5

C4-C4a-C5 119.8

C4a-C5-C6 120.9

C5-C6-C7 119.3
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C6-C7-C8 120.7

C7-C8-C8a 120.1

C8-C8a-N1 122.3

C6-C9-O10 124.8

C6-C9-H11 115.7

O10-C9-H11 119.5

Dihedral Angles (°)

C5-C6-C9-O10 178.5

C7-C6-C9-O10 -1.8

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational Mode Functional Group
Predicted Wavenumber
(cm⁻¹)

C=O Stretch Aldehyde 1715

C-H Stretch Aldehyde 2850

C=N Stretch Quinazoline Ring 1575, 1620

Aromatic C-H Stretch Quinazoline Ring 3050-3100

Aromatic C=C Stretch Quinazoline Ring 1450-1600

Note: Predicted vibrational frequencies are typically scaled to correct for anharmonicity and

basis set limitations.

Methodologies for Theoretical Analysis
This section details the computational protocols for the theoretical investigation of

Quinazoline-6-carbaldehyde's molecular structure. These methodologies are based on widely

accepted practices for similar organic molecules.[4][5][7][8][9]
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Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the lowest energy

conformation.

Computational Method: Density Functional Theory (DFT)[9]

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[7][8][10]

Basis Set: 6-311++G(d,p)[7][8][9]

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Procedure:

Construct the initial 3D structure of Quinazoline-6-carbaldehyde.

Perform a geometry optimization calculation without any symmetry constraints.

Confirm that the optimized structure corresponds to a true minimum on the potential

energy surface by performing a frequency calculation. The absence of imaginary

frequencies indicates a stable structure.

Vibrational Analysis
Vibrational frequency calculations are performed on the optimized geometry to predict the

infrared (IR) spectrum and to characterize the nature of the stationary points.

Computational Method: DFT/B3LYP/6-311++G(d,p)

Procedure:

Use the optimized geometry from the previous step.

Perform a frequency calculation.

Analyze the resulting vibrational modes and their corresponding frequencies.
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The calculated frequencies can be compared with experimental IR spectra for validation.

[11][12]

Electronic Properties Analysis
Further analysis can be carried out to understand the electronic structure of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge

distribution and reactive sites of the molecule. Regions of negative potential (red) are

susceptible to electrophilic attack, while regions of positive potential (blue) are prone to

nucleophilic attack.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's

reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of

chemical stability.[4][9]

Visualizations
The following diagrams illustrate the molecular structure and a typical computational workflow

for the theoretical analysis of Quinazoline-6-carbaldehyde.

Caption: Molecular structure of Quinazoline-6-carbaldehyde.
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Caption: Computational workflow for molecular structure analysis.

Conclusion
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This technical guide provides a foundational theoretical framework for the study of

Quinazoline-6-carbaldehyde's molecular structure. The presented data and methodologies

offer a starting point for researchers to further investigate its chemical properties and potential

as a scaffold in drug discovery. Future work should focus on the experimental validation of

these theoretical predictions through spectroscopic and crystallographic techniques to provide

a more complete understanding of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1322219#theoretical-studies-on-quinazoline-6-
carbaldehyde-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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